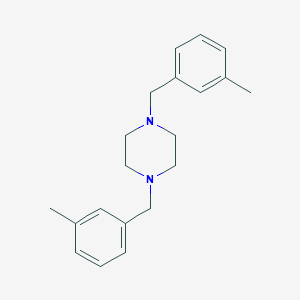

1,4-双(3-甲基苄基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

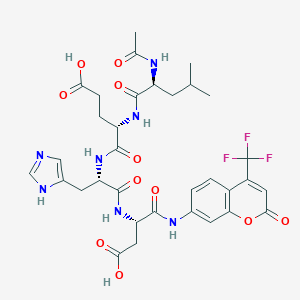

1,4-Bis(3-methylbenzyl)piperazine is an organic compound with the molecular formula C20H26N2 . It has an average mass of 294.434 Da and a monoisotopic mass of 294.209595 Da . It is used as a synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the asymmetric lithiation-substitution of α-methylbenzyl piperazines .Molecular Structure Analysis

The piperazine ring can be regarded as three moieties: plane A composed of N(2)–C(12)–C(13), ring B composed of C(12)–C(13)–C(12A)–C(13A), and plane C composed of N(2A)–C(12A)–C(13A) .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The synthesized 5,5′-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol) was selected as a precursor to give 1,4-bis(5-hydrazinyl-1,3,4-thiadiazol-2-yl)piperazine and 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 407.9±40.0 °C at 760 mmHg, and a flash point of 181.2±15.2 °C . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .科学研究应用

抗菌和生物膜抑制活性

- 新型双(吡唑-苯并呋喃)杂化物具有哌嗪连接基,已合成,显示出对各种细菌菌株(包括大肠杆菌、金黄色葡萄球菌和变形链球菌)具有有效的抗菌功效和生物膜抑制活性。这些化合物表现出比参考药物环丙沙星更有效的生物膜抑制活性,突出了它们作为抗菌剂的潜力 Ahmed E. M. Mekky、S. Sanad,2020。

DNA 结合和切割

- 无环席夫碱配体的单核铜(II)配合物,包括哌嗪的衍生物,已显示出与小牛胸腺 DNA 强烈结合并表现出对质粒 DNA 的有效氧化切割,表明在癌症治疗和基因工程中具有潜在的应用 A. Jayamani、V. Thamilarasan、N. Sengottuvelan、P. Manisankar、S. Kang、Young‐Inn Kim、V. Ganesan,2014。

合成方法和化学性质

一种简单有效的合成方法用于抗偏头痛药物洛美沙星(涉及哌嗪衍生物),已概述,为其大规模制备提供了可扩展的方法 A. Narsaiah、J. Kumar,2010。

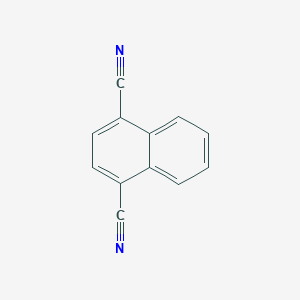

AgI-双(氰基苄基)哌嗪配位聚合物的结构和尺寸性质进行了探索,揭示了配体几何形状和化学计量如何影响扩展网络的形成。这项研究为设计具有催化、传感和分离技术潜在应用的新材料提供了见解 L. J. Beeching、C. Hawes、D. R. Turner、S. Batten,2014。

新型化合物的开发

来自共生真菌的硫化二酮哌嗪对革兰氏阳性菌表现出窄谱抗菌活性,表明哌嗪衍生物在发现新抗生素中的潜力 Shi Zhen-Zhen、Miao Fengping、Fang Sheng-Tao、Yin Xiu-li、Ji Naiyun,2018。

基于哌嗪衍生物的抗氧化剂合成已经进行,突出了此类化合物作为有效抗氧化剂的作用能力,这可能在药物和材料科学中得到应用 S. Y. Prabawati,2016。

安全和危害

属性

IUPAC Name |

1,4-bis[(3-methylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-5-3-7-19(13-17)15-21-9-11-22(12-10-21)16-20-8-4-6-18(2)14-20/h3-8,13-14H,9-12,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANALMXREFYDTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(3-methylbenzyl) piperazine | |

CAS RN |

625406-13-5 |

Source

|

| Record name | 1,4-Bis(3-methylbenzyl) piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625406135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BIS(3-METHYLBENZYL) PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54FAC8M3V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)

![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)